Cas no 1369496-50-3 (4-Cyanofuran-2-carboxylic acid)
4-Cyanofuran-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyanofuran-2-carboxylic acid
- 4-cyano-2-Furancarboxylic acid
- 4-Cyanofuran-2-carboxylicacid
- 4-Cyano-furan-2-carboxylic acid
- 2-Furancarboxylic acid, 4-cyano-
- FCH1192873
- AX8209353
- ST24043670
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- MDL: MFCD19689136
- Inchi: 1S/C6H3NO3/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9)
- InChI Key: YRLAJNQYJPKTAK-UHFFFAOYSA-N
- SMILES: O1C=C(C#N)C=C1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 192
- Topological Polar Surface Area: 74.2
Experimental Properties
- Density: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.1 g/l) (25 º C),
4-Cyanofuran-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Sealed in dry,2-8°C
4-Cyanofuran-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159002393-1g |
4-Cyanofuran-2-carboxylic acid |
1369496-50-3 | 95% | 1g |
620.10 USD | 2021-06-11 | |
| Alichem | A159002393-5g |
4-Cyanofuran-2-carboxylic acid |
1369496-50-3 | 95% | 5g |
1,360.24 USD | 2021-06-11 | |
| TRC | C990458-10mg |
4-Cyanofuran-2-carboxylic acid |
1369496-50-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C990458-50mg |
4-Cyanofuran-2-carboxylic acid |
1369496-50-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C990458-100mg |
4-Cyanofuran-2-carboxylic acid |
1369496-50-3 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Ambeed | A150441-100mg |
4-Cyanofuran-2-carboxylic acid |
1369496-50-3 | 95% | 100mg |
$162.0 | 2025-02-26 | |
| Ambeed | A150441-1g |
4-Cyanofuran-2-carboxylic acid |
1369496-50-3 | 95% | 1g |
$672.0 | 2025-02-26 | |
| Ambeed | A150441-50mg |
4-Cyanofuran-2-carboxylic acid |
1369496-50-3 | 95% | 50mg |
$135.0 | 2025-02-26 | |
| Ambeed | A150441-250mg |
4-Cyanofuran-2-carboxylic acid |
1369496-50-3 | 95% | 250mg |
$264.0 | 2025-02-26 | |
| Chemenu | CM195970-1g |
4-cyanofuran-2-carboxylic acid |
1369496-50-3 | 95% | 1g |
$547 | 2021-08-05 |
4-Cyanofuran-2-carboxylic acid Suppliers
4-Cyanofuran-2-carboxylic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 4-Cyanofuran-2-carboxylic acid
Recent Advances in the Application of 4-Cyanofuran-2-carboxylic acid (CAS: 1369496-50-3) in Chemical Biology and Pharmaceutical Research
4-Cyanofuran-2-carboxylic acid (CAS: 1369496-50-3) is a heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic utility, biological activities, and emerging therapeutic applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of 4-Cyanofuran-2-carboxylic acid as a precursor for the synthesis of novel kinase inhibitors targeting cancer-related pathways. The compound's cyano and carboxylic acid functional groups were strategically employed to enhance binding affinity and selectivity toward ATP-binding sites of specific kinases. Molecular docking studies revealed that derivatives of 4-Cyanofuran-2-carboxylic acid exhibited promising inhibitory activity against BRAF V600E mutant kinase, a key driver in melanoma progression.
Another significant application was reported in ACS Chemical Biology, where 4-Cyanofuran-2-carboxylic acid derivatives were developed as potent inhibitors of bacterial efflux pumps. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in analogs with improved efficacy against multidrug-resistant strains of Pseudomonas aeruginosa. These findings suggest potential applications in addressing antibiotic resistance, a critical challenge in modern medicine.
From a synthetic chemistry perspective, recent advancements in green chemistry approaches have been applied to the production of 4-Cyanofuran-2-carboxylic acid. A 2024 publication in Green Chemistry described a microwave-assisted, catalyst-free synthesis method that significantly improved the yield (up to 85%) while reducing environmental impact compared to traditional routes. This methodological innovation enhances the compound's accessibility for large-scale pharmaceutical applications.
In the realm of drug delivery systems, researchers have explored the conjugation of 4-Cyanofuran-2-carboxylic acid with polymeric carriers to create pH-responsive drug release platforms. The compound's carboxylic acid moiety enables facile conjugation with various drug molecules, while its furan ring contributes to the system's stability. Preliminary in vivo studies in murine models have shown enhanced tumor accumulation and reduced off-target effects when using these conjugated systems for anticancer drug delivery.
Looking forward, the unique structural features of 4-Cyanofuran-2-carboxylic acid continue to inspire novel applications in pharmaceutical development. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and as a fluorescent probe for bioimaging applications. The compound's versatility and the growing body of research supporting its utility suggest it will remain an important tool in chemical biology and drug discovery efforts in the coming years.
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